molecular formula C12H22O5 B1365847 Di-tert-amyl dicarbonate CAS No. 68835-89-2

Di-tert-amyl dicarbonate

Cat. No. B1365847
CAS RN: 68835-89-2
M. Wt: 246.3 g/mol
InChI Key: PGWKKYVDHYLHNF-UHFFFAOYSA-N
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Scientific Research Applications

Peptide Synthesis

  • Application Summary : Di-tert-amyl dicarbonate is used as a reagent for the introduction of the BOC protecting group . This group is often used in peptide synthesis.

Alkoxycarbonylation and Alkylation

  • Application Summary : Dialkyl carbonates (DACs), including Di-tert-amyl dicarbonate, can act as alkoxycarbonylating agents and alkylating agents . They can undergo nucleophilic substitution to give alkoxycarbonylation and alkylation reactions .
  • Methods of Application : These reactions can be carried out under appropriate conditions, with DACs serving as ambident electrophiles . For example, allylic alkylation can be performed using palladium catalysts and the Pd/Ti bimetallic system .
  • Results or Outcomes : The use of DACs in these reactions provides a green alternative to their reactive chlorinated analogues . This contributes to the development of sustainable and bio-compatible chemistry.

Aminomethyl Allene Preparation

  • Application Summary : Di-tert-amyl dicarbonate is used in the preparation of aminomethyl allene . This compound is part of a series of Bovine Plasma Amine Oxidase inactivators .
  • Methods of Application : The reaction involves Boc propargyl amine, formaldehyde, diisopropylamine, and copper bromide .
  • Results or Outcomes : The successful synthesis of aminomethyl allene provides a valuable tool for the inactivation of Bovine Plasma Amine Oxidase .

Bovine Plasma Amine Oxidase Inactivators

  • Application Summary : Di-tert-amyl dicarbonate is used in the preparation of aminomethyl allene . This compound is part of a series of Bovine Plasma Amine Oxidase inactivators .
  • Methods of Application : The reaction involves Boc propargyl amine, formaldehyde, diisopropylamine, and copper bromide .
  • Results or Outcomes : The successful synthesis of aminomethyl allene provides a valuable tool for the inactivation of Bovine Plasma Amine Oxidase .

Future Directions

The future directions for Di-tert-amyl dicarbonate are not specified in the search results. However, given its use in peptide synthesis2, it may continue to be a valuable reagent in the field of organic chemistry.


Please note that this information is based on the available resources and may not include the most recent findings or developments.


properties

IUPAC Name

2-methylbutan-2-yl 2-methylbutan-2-yloxycarbonyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c1-7-11(3,4)16-9(13)15-10(14)17-12(5,6)8-2/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWKKYVDHYLHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OC(=O)OC(=O)OC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70988543
Record name Bis(2-methylbutan-2-yl) dicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70988543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-amyl dicarbonate

CAS RN

68835-89-2
Record name 1,3-Bis(1,1-dimethylpropyl) dicarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68835-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-methylbutan-2-yl) dicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70988543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Becker, A Böhm, K Müllen - Chemistry–A European Journal, 2000 - Wiley Online Library
… 0.4 mmol), triethylamine (408 mg, 0.8 mmol), and di-tert-amyl dicarbonate (1.97 g, 8 mmol) were allowed to react in anhydrous THF to yield an orange powder (1.08 g, 74%). Mp > …
PG Mwashimba - 1998 - search.proquest.com
The stereoselective Birch reduction has been applied to electron-deficient pyrroles that are substituted with a chiral auxiliary at the C-2 position. Using either (-)-8-phenylmenthol or (+)-…
Number of citations: 0 search.proquest.com

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